REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[C:7]([F:9])[C:6]([N+:10]([O-:12])=[O:11])=[CH:5][C:3]=1[NH2:4].[C:13](B1OC(C)(C)C(C)(C)O1)([CH3:15])=[CH2:14].P(C1CCCCC1)(C1CCCCC1)C1CCCCC1.C([O-])([O-])=O.[Cs+].[Cs+]>C1(C)C=CC=CC=1.O.CC([O-])=O.CC([O-])=O.[Pd+2]>[F:9][C:7]1[C:6]([N+:10]([O-:12])=[O:11])=[CH:5][C:3]([NH2:4])=[C:2]([C:13]([CH3:15])=[CH2:14])[CH:8]=1 |f:3.4.5,8.9.10|
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Name
|
|
Quantity
|
2.85 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(N)C=C(C(=C1)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
5.09 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)B1OC(C)(C)C(C)(C)O1
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
P(C1CCCCC1)(C1CCCCC1)C1CCCCC1
|
Name
|
Cs2CO3
|
Quantity
|
39.51 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.82 g
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was de-gassed with N2 for 15 minutes
|
Duration
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15 min
|
Type
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TEMPERATURE
|
Details
|
to cool to room temperature
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Type
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ADDITION
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Details
|
the mixture was diluted with EtOAc (100 mL) and H2O (50 mL)
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Type
|
FILTRATION
|
Details
|
the mixture filtered through celite
|
Type
|
WASH
|
Details
|
The filter cake was washed with EtOAc (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
the filtrate partitioned
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to leave a crude residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (residue dry-loaded on to silica gel)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1[N+](=O)[O-])N)C(=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.59 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 66.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |